molecular formula C25H12Cl2N9Na5O16S5 B12755898 Pentasodium 4-amino-6-((3-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-sulphonatophenyl)azo)-3-((2,5-disulphonatophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate CAS No. 73398-43-3

Pentasodium 4-amino-6-((3-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-sulphonatophenyl)azo)-3-((2,5-disulphonatophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate

Cat. No.: B12755898
CAS No.: 73398-43-3
M. Wt: 1040.6 g/mol
InChI Key: PDTDSYLFAWSLDO-UHFFFAOYSA-I
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Description

Pentasodium 4-amino-6-((3-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-sulphonatophenyl)azo)-3-((2,5-disulphonatophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate is a complex azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. These compounds are widely used in various industries, including textiles, food, and cosmetics, due to their bright and stable colors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azo dyes typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. For this specific compound, the synthesis might involve:

    Diazotization: The aromatic amine is treated with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with another aromatic compound, such as a phenol or aniline derivative, to form the azo dye.

Industrial Production Methods

In industrial settings, the production of azo dyes is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process often involves:

    Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.

    Purification: The crude dye is purified through filtration, washing, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Azo dyes can undergo various chemical reactions, including:

    Reduction: Azo groups can be reduced to amines using reducing agents like sodium dithionite.

    Oxidation: Under certain conditions, azo dyes can be oxidized to form different products.

    Substitution: The aromatic rings in azo dyes can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Reducing Agents: Sodium dithionite, zinc dust, and hydrochloric acid.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Substitution Reagents: Halogens, sulfonating agents.

Major Products Formed

    Reduction: Amines.

    Oxidation: Various oxidized aromatic compounds.

    Substitution: Halogenated or sulfonated azo dyes.

Scientific Research Applications

Azo dyes, including the compound , have a wide range of applications in scientific research:

    Chemistry: Used as pH indicators and in the synthesis of other complex organic compounds.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for their potential use in drug delivery systems and as therapeutic agents.

    Industry: Widely used in textile dyeing, food coloring, and cosmetics.

Mechanism of Action

The vivid colors of azo dyes are due to the presence of the azo group, which allows for extensive conjugation and absorption of visible light. The mechanism of action in biological systems often involves interaction with cellular components, leading to staining or other effects.

Comparison with Similar Compounds

Similar Compounds

    Pentasodium 4-amino-6-((3-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-sulphonatophenyl)azo)-3-((2,5-disulphonatophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate: is similar to other azo dyes like:

Uniqueness

This compound is unique due to its specific structure, which includes multiple sulfonate groups and a triazine ring, providing distinct properties such as solubility and reactivity compared to other azo dyes.

Properties

CAS No.

73398-43-3

Molecular Formula

C25H12Cl2N9Na5O16S5

Molecular Weight

1040.6 g/mol

IUPAC Name

pentasodium;5-amino-3-[[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulfonatophenyl]diazenyl]-6-[(2,5-disulfonatophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C25H17Cl2N9O16S5.5Na/c26-23-30-24(27)32-25(31-23)29-12-7-10(1-3-14(12)54(41,42)43)33-36-21-17(57(50,51)52)6-9-5-16(56(47,48)49)20(19(28)18(9)22(21)37)35-34-13-8-11(53(38,39)40)2-4-15(13)55(44,45)46;;;;;/h1-8,37H,28H2,(H,38,39,40)(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,29,30,31,32);;;;;/q;5*+1/p-5

InChI Key

PDTDSYLFAWSLDO-UHFFFAOYSA-I

Canonical SMILES

C1=CC(=C(C=C1N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=C(C=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)NC5=NC(=NC(=N5)Cl)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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